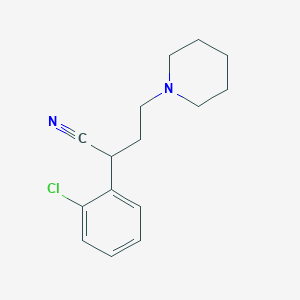

2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile

Description

2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile is a nitrile-containing organic compound featuring a 2-chlorophenyl group and a piperidine moiety. The nitrile group could contribute to metabolic stability, a trait often exploited in drug design.

Properties

IUPAC Name |

2-(2-chlorophenyl)-4-piperidin-1-ylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2/c16-15-7-3-2-6-14(15)13(12-17)8-11-18-9-4-1-5-10-18/h2-3,6-7,13H,1,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCBNVZGEYDTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C#N)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and piperidine.

Formation of Intermediate: The 2-chlorobenzyl chloride reacts with piperidine to form 2-(2-chlorophenyl)piperidine.

Nitrile Formation: The intermediate is then subjected to a reaction with acrylonitrile under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Neuroprotective Agents

Research indicates that compounds structurally similar to 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile may exhibit neuroprotective properties, primarily through their interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). Activation of σ1R has been associated with neuroprotection in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Studies have shown that modulation of this receptor can influence several intracellular signaling pathways that are crucial for neuronal survival and function .

1.2 Cholinesterase Inhibition

The compound has been explored for its potential as a cholinesterase inhibitor, which is significant in the treatment of cognitive disorders such as Alzheimer's disease. Inhibitors of acetylcholinesterase (AChE) enhance cholinergic transmission by preventing the breakdown of acetylcholine, a neurotransmitter vital for memory and learning. Preliminary studies suggest that derivatives of this compound may possess selective inhibition properties against AChE and butyrylcholinesterase (BuChE), making them promising candidates for further development .

2.1 Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the piperidine ring is critical for its interaction with biological targets. Research has indicated that modifications to the aromatic and piperidine moieties can lead to variations in potency and selectivity against specific enzymes or receptors .

2.2 Case Studies

Several studies have investigated the pharmacological profiles of compounds related to this compound:

- Study on Cholinergic Activity : A series of related compounds were synthesized and evaluated for their AChE inhibitory activity. One particular derivative demonstrated an IC50 value significantly lower than traditional AChE inhibitors like donepezil, indicating a potential for enhanced efficacy in treating Alzheimer's disease .

- Neuroprotective Effects : Another study focused on the neuroprotective effects of similar piperidine derivatives in models of oxidative stress-induced neuronal damage. The results suggested that these compounds could reduce cell death and promote cell survival through antioxidant mechanisms .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity and pharmacological applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

The compound 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine () shares the 2-chlorophenyl motif but incorporates a pyridine core and amino substituents. Key differences include:

- Functional Groups: The pyridine analog replaces the nitrile with an amino group, which may alter hydrogen-bonding capacity and receptor affinity.

- Synthetic Routes : The target compound’s synthesis likely involves nitrile formation, whereas the pyridine analog requires multi-step heterocyclic ring construction.

- Bioactivity : Pyridine derivatives are often explored for antimicrobial or anticancer properties, but the nitrile in 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile might enhance stability against enzymatic degradation.

Thiosemicarbazide Derivatives

describes 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenylthiosemicarbazide , synthesized from 2-(2-chlorophenyl)acetic acid. Comparisons include:

- Pharmacological Potential: Thiosemicarbazides are studied for antiviral and anticancer activity, whereas nitriles may prioritize metabolic stability.

Impurities and Byproducts

highlights Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, a process-related impurity. This underscores the importance of purification in synthesizing this compound, as dihydropyridine impurities could reduce efficacy or introduce toxicity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Efficiency : The target compound’s nitrile group may streamline synthesis compared to pyridine analogs requiring complex cyclization.

- Stability Considerations : The presence of dihydropyridine impurities () highlights the need for rigorous quality control in nitrile-containing syntheses.

- Therapeutic Hypotheses : While pyridine and thiosemicarbazide derivatives are linked to antimicrobial or metal-chelating activities, the nitrile’s stability could position this compound as a CNS agent with prolonged half-life.

Biological Activity

2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile, with the CAS number 103810-48-6, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClN, with a molecular weight of 235.76 g/mol. The compound features a chlorophenyl group and a piperidine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 103810-48-6 |

| Molecular Formula | C14H18ClN |

| Molecular Weight | 235.76 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound is believed to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), potentially influencing neurotransmission and exhibiting psychoactive effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes that are crucial in metabolic pathways, which could lead to therapeutic effects in conditions such as depression or anxiety.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

- Antidepressant Activity : In a study examining the effects of piperidine derivatives, this compound was shown to exhibit significant antidepressant-like effects in animal models. The mechanism was linked to enhanced serotonergic and noradrenergic neurotransmission .

- Antimicrobial Properties : Research indicated that derivatives similar to this compound possess antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes was noted as a potential mechanism .

-

Case Studies :

- A case study reported on the efficacy of this compound in treating infections caused by resistant strains of bacteria, showing promising results in vitro against Staphylococcus aureus and Escherichia coli .

- Another study focused on its role as a potential treatment for viral infections, particularly adenoviruses, where it demonstrated significant antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.